molecular formula C12H10F4O4 B13244930 Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13244930
M. Wt: 294.20 g/mol
InChI Key: RABDWBUPMKJNGS-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated ester derivative featuring a trifluoromethyl (-CF₃) group, a hydroxyl (-OH) group, and a 4-fluorophenyl substituent. This compound belongs to a class of molecules often investigated for pharmaceutical applications due to the metabolic stability imparted by fluorine atoms and the ester moiety’s role as a prodrug intermediate. For instance, the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the fluorophenyl ring contributes to electronic effects and binding specificity in biological targets .

Properties

Molecular Formula

C12H10F4O4

Molecular Weight

294.20 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-2-4-8(13)5-3-7/h2-5,19H,6H2,1H3

InChI Key

RABDWBUPMKJNGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. This group can influence the compound’s ability to bind to enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analog, methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (), differs only in the substitution of the 4-fluorophenyl group with a 4-methoxyphenyl group. Key comparisons include:

Property Target Compound (4-Fluorophenyl) Methoxy Analog (4-Methoxyphenyl)
Molecular Formula C₁₂H₁₀F₄O₅* C₁₃H₁₃F₃O₅
Molar Mass (g/mol) ~296.21† 306.23
Key Substituent Effects - Fluorine: Electron-withdrawing, enhances stability - Methoxy: Electron-donating, may reduce metabolic stability

*Assumed based on structural similarity.
†Calculated based on molecular formula.

The methoxy analog’s higher molar mass (306.23 g/mol vs. ~296.21 g/mol) reflects the replacement of fluorine with a heavier methoxy group (-OCH₃). The electron-withdrawing fluorine in the target compound likely improves oxidative stability compared to the electron-donating methoxy group, which could increase susceptibility to cytochrome P450-mediated metabolism .

Comparison with Patent-Derived Complex Analogs

A structurally related compound from a 2024 patent (Example 332, ), 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoate, shares the trifluoromethyl and fluorophenyl motifs but incorporates additional complexity, including a spirocyclic diazaspiro system and pyrimidine ring. Key distinctions:

  • Synthetic Accessibility : The target compound’s ester and hydroxyl groups enable straightforward derivatization, unlike the patent analog, which requires multistep synthesis for its spirocyclic core .

Impurity Profiles and Degradation Pathways

Impurity analysis from pharmaceutical standards () highlights the impact of halogen substitution on stability. For example:

  • Fenofibric Acid (Impurity B): A chlorophenyl analog lacking the trifluoromethyl group. Chlorine’s stronger electron-withdrawing effect compared to fluorine may increase acidity and degradation rates.
  • (3RS)-3-[4-(4-Chlorobenzoyl)-phenoxy]butan-2-one (Impurity C): Demonstrates how ketone formation can arise from ester hydrolysis or oxidation, a pathway relevant to the target compound’s stability under physiological conditions .

Key Research Findings and Implications

Trifluoromethyl Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Fluorophenyl vs. Methoxyphenyl : Fluorine’s electron-withdrawing nature improves resistance to enzymatic degradation, whereas methoxy groups may enhance solubility but reduce stability .

Structural Complexity : Patent-derived analogs () achieve higher target specificity but require advanced synthetic strategies, limiting scalability compared to the target compound’s simpler structure .

Biological Activity

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, also known by its CAS number 1330086-24-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10F4O3\text{C}_{13}\text{H}_{10}\text{F}_{4}\text{O}_3

This compound features a fluorophenyl group and a trifluoromethyl moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have been shown to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-715.2
Compound BPC-312.5

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown moderate inhibition against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.

EnzymeInhibition Percentage (%)
COX-145
COX-260

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The presence of fluorine atoms enhances binding affinity due to increased electron-withdrawing effects, which stabilize interactions with receptor sites.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of approximately 15 μM, indicating promising potential for further development as anticancer agents .
  • Inflammation and Pain Management : Another study demonstrated that related compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting potential applications in pain management .

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